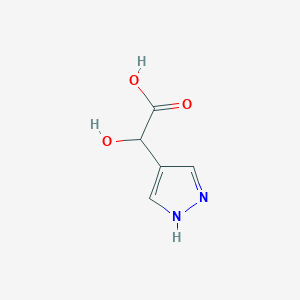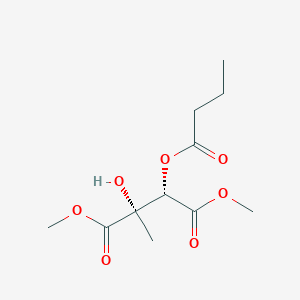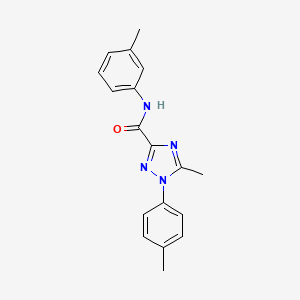![molecular formula C20H18N2O3S B13361410 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 6-ethoxy-2-naphthylsulfonyl group and a methyl group, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 6-ethoxy-2-naphthylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using 6-ethoxy-2-naphthalenesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the naphthyl ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfone derivatives, amines, and substituted benzimidazoles.
Aplicaciones Científicas De Investigación
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparación Con Compuestos Similares
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole can be compared with other similar compounds, such as:
1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine: This compound shares the 6-ethoxy-2-naphthylsulfonyl group but differs in the core structure, which is a piperidine ring instead of a benzimidazole.
1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole: Similar in having the 6-ethoxy-2-naphthylsulfonyl group, but with a pyrazole core.
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine: This compound also features the 6-ethoxy-2-naphthylsulfonyl group and a methyl group, but with a piperidine core.
The uniqueness of this compound lies in its benzimidazole core, which imparts distinct chemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C20H18N2O3S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-17-10-8-16-13-18(11-9-15(16)12-17)26(23,24)22-14(2)21-19-6-4-5-7-20(19)22/h4-13H,3H2,1-2H3 |
Clave InChI |
BSENNDOPFPMCCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C(=NC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13361335.png)
![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)






![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)

![3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)
